molecular formula C10H12Br2O2 B096613 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene CAS No. 19164-83-1

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Cat. No. B096613
CAS RN: 19164-83-1
M. Wt: 324.01 g/mol
InChI Key: BESOQRFWCAJXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene” were synthesized using a modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene with N-bromosuccinimide and azobis(isobutyronitrile) . Another example is the synthesis of “2,3-Bis(bromomethyl)quinoxaline” from “2,3-dimethylquinoxaline 1,4-dioxide” through bromination .


Chemical Reactions Analysis

The on-surface dehalogenative homocoupling of benzylic bromides, namely bis-bromomethyl- and bis-gem-(dibromomethyl) naphthalene, has been studied as a potential route to either hydrocarbon dimers or conjugated polymers on Au(111) .

Scientific Research Applications

  • Synthesis of Sulfur-Functionalised Quinones : 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene has been used in the synthesis of new sulfur-containing quinone derivatives, showcasing its utility in producing novel compounds (Aitken et al., 2016).

  • Liquid Crystal Applications : This compound is employed in the synthesis of substituted tetraoxa[8]circulenes, which display liquid crystal (LC) behavior. This indicates its potential in the development of new materials for LC applications (Eskildsen et al., 2000).

  • Synthesis of Cyclic Alpha-Amino Acid Derivatives : It's utilized in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions, highlighting its role in producing biochemically relevant molecules (Kotha & Brahmachary, 2000).

  • Fullerene Chemistry : The compound is involved in the reaction with fullerene to generate bisadducts, which are significant in the study of fullerene chemistry and its potential applications (Nakamura et al., 2000).

  • Protecting Group for Amino Acid Derivatives : It's used as a protecting group for acyclic amino acid derivatives, important in peptide and protein chemistry (Tayama et al., 2012).

  • Conducting Polymers : The compound is a precursor in the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which are used in the creation of conducting polymers with potential electronic applications (Sotzing et al., 1996).

  • Organometallic Chemistry : It's involved in the synthesis of 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes, showcasing its use in the synthesis of complex organometallic compounds (Pignotti et al., 2008).

  • Electro-Organic Reactions : This compound is significant in electro-organic reactions, particularly in the electrochemical generation and characterization of o-quinodimethanes (Utley et al., 2001).

  • Polymer Chemistry : It's used in the synthesis of comb-like polyphenylenes via Suzuki coupling, demonstrating its role in advanced polymer synthesis (Cianga & Yagcı, 2002).

  • Synthesis of Benzo[f]isoindole-4,9-diones : Employed in the synthesis of these compounds, starting from the reaction with primary amines, indicating its versatility in synthetic organic chemistry (Claessens et al., 2008).

Safety And Hazards

While specific safety and hazard information for “2,3-Bis(bromomethyl)-1,4-dimethoxybenzene” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Quinoxaline derivatives, which include “2,3-Bis(bromomethyl)-1,4-dimethoxybenzene”, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The synthesis of these compounds continues to draw the attention of synthetic organic/medicinal chemists .

properties

IUPAC Name

2,3-bis(bromomethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOQRFWCAJXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296412
Record name 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

CAS RN

19164-83-1
Record name 2,4-dimethoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 5
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Reactant of Route 6
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Citations

For This Compound
32
Citations
J Eskildsen, T Christensen, T Reenberg… - Organic Preparations …, 2000 - Taylor & Francis
Our procedure which is shown in the Scheme, is based on the nucleophilic substitution of aromatic bromides with methoxide in the presence of Cu (1) in DMFMeOH, and is simple to …
Number of citations: 6 www.tandfonline.com
P Hammershøj, JB Christensen - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 9| September 2005| Pages o2839-o2840 https://doi.org/10.1107/S1600536805025079 …
Number of citations: 2 scripts.iucr.org
RA Aitken, SJ Jethwa, NV Richardson, AMZ Slawin - Tetrahedron Letters, 2016 - Elsevier
The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been examined under a variety of conditions in both 1,1,1-trichloroethane and benzotrifluoride. Four different …
Number of citations: 3 www.sciencedirect.com
S Kotha, E Brahmachary - The Journal of Organic Chemistry, 2000 - ACS Publications
Conformationally constrained cyclic α-amino acid derivatives were synthesized under solid-liquid phase-transfer catalysis conditions. This methodology involves the bis-alkylation of …
Number of citations: 88 pubs.acs.org
JHP Utley, S Ramesh, X Salvatella… - Journal of the …, 2001 - pubs.rsc.org
The electrochemical generation and characterisation of a variety of o-quinodimethanes (o-QDMs) are described together with the outcome of preparative experiments in which they are …
Number of citations: 14 pubs.rsc.org
J Eskildsen, T Reenberg… - European Journal of …, 2000 - Wiley Online Library
A general method for the synthesis of substituted tetraoxa[8]circulenes based on alkylation of 2,3‐bis(bromomethyl)‐1,4‐dimethoxybenzene with acetylides is reported. Four of the …
S Kotha, SR Cheekatla, S Lal, L Mallick… - Asian Journal of …, 2020 - Wiley Online Library
A new variety of cage frameworks containing pentacycloundecane (PCUD) were synthesized. These compounds contain azide and triazole units. Four new cage frameworks were …
Number of citations: 14 onlinelibrary.wiley.com
Y Miyake, H Shinokubo - Chemical Communications, 2020 - pubs.rsc.org
In this Feature Article, we summarize the synthetic progress of hetero[8]circulenes, focusing on their structures and intrinsic properties. Various hetero[8]circulenes have been …
Number of citations: 26 pubs.rsc.org
PG Jones, P Kuś - Zeitschrift für Naturforschung B, 2007 - degruyter.com
X-Ray structure determinations of all three isomers of bis(bromomethyl)benzene and of two isomeric tetrakis(bromomethyl)benzenes show that the packing of the molecules is …
Number of citations: 19 www.degruyter.com
JJ Hrudka, H Phan, J Lengyel, AY Rogachev… - Inorganic …, 2018 - ACS Publications
Homoleptic complexes [Fe(L n )]X 2 (L 1 = 1,1′-(α,α′-o-xylyl)-2,2′-biimidazole, L 2 = 1,1′-(α,α′-3,4-dibromo-o-xylyl)-2,2′-biimidazole, L 3 = 1,1′-(α,α′-2,5-dimethoxy-o-xylyl)-2,…
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.